
4,6-Dibromo-2,3-dichlorofluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2,3-dichlorofluorobenzene is an organic compound with the molecular formula C6HBr2Cl2F and a molecular weight of 322.79 g/mol . This compound is part of the halogenated benzene family, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. It is primarily used as an intermediate in organic synthesis and as a building block in the production of more complex molecules.
Preparation Methods
The synthesis of 4,6-Dibromo-2,3-dichlorofluorobenzene typically involves the halogenation of a fluorobenzene derivative. One common method includes the bromination and chlorination of 2,3-difluorobenzene under controlled conditions . The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst such as iron or aluminum chloride. Industrial production methods may vary, but they generally follow similar halogenation processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4,6-Dibromo-2,3-dichlorofluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The bromine and chlorine atoms can be selectively reduced using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions, leading to the formation of corresponding benzoquinones.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives.
Scientific Research Applications
4,6-Dibromo-2,3-dichlorofluorobenzene has several applications in scientific research:
Biology: The compound is utilized in the study of halogenated aromatic compounds’ effects on biological systems, particularly in understanding their interactions with enzymes and receptors.
Medicine: Research into halogenated benzene derivatives has shown potential in developing new therapeutic agents, particularly in oncology and antimicrobial treatments.
Industry: It serves as an intermediate in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 4,6-Dibromo-2,3-dichlorofluorobenzene exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The halogen atoms enhance the compound’s ability to form strong interactions with these targets, often leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
4,6-Dibromo-2,3-dichlorofluorobenzene can be compared with other halogenated benzene derivatives, such as:
4,6-Dibromo-2,3-dichlorobenzene: Lacks the fluorine atom, which may affect its reactivity and interaction with biological targets.
4,6-Dibromo-2,3-difluorobenzene: Contains an additional fluorine atom, potentially altering its chemical properties and applications.
2,4,6-Tribromobenzene: Contains three bromine atoms, which can significantly change its reactivity and use in synthesis.
The uniqueness of this compound lies in its specific combination of halogen atoms, providing a distinct set of chemical and biological properties that can be leveraged in various applications .
Properties
CAS No. |
1160574-32-2 |
|---|---|
Molecular Formula |
C6HBr2Cl2F |
Molecular Weight |
322.78 g/mol |
IUPAC Name |
1,5-dibromo-2,3-dichloro-4-fluorobenzene |
InChI |
InChI=1S/C6HBr2Cl2F/c7-2-1-3(8)6(11)5(10)4(2)9/h1H |
InChI Key |
SRBJYHGENJPHOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)Cl)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


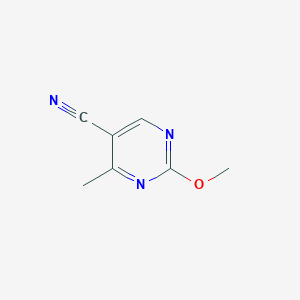
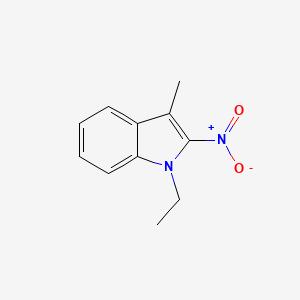
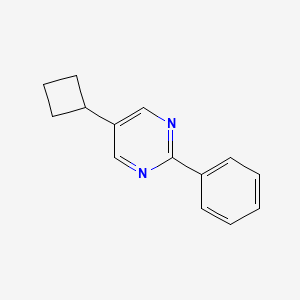
![4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)
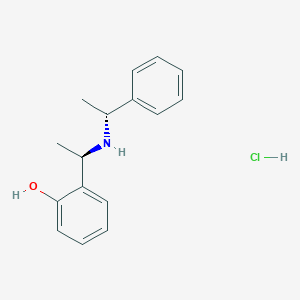
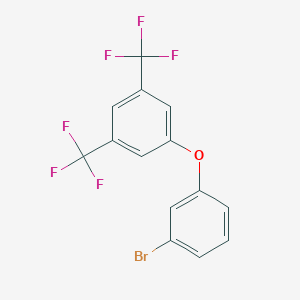
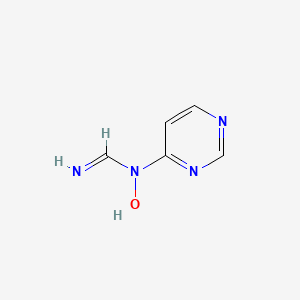

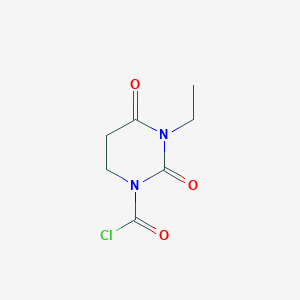
![5-Ethyl-6-(4-ethylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13099776.png)
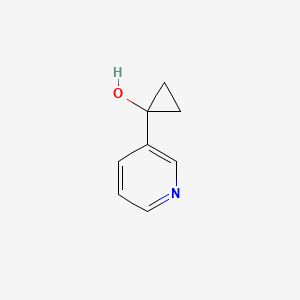

![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-3'-O-[(1,1-dimethylethyl)diphenylsilyl]Adenosine](/img/structure/B13099792.png)
![5-Ethyl-6-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13099800.png)
